3-Morpholinopropyl isothiocyanate

Catalog No.
S580781
CAS No.
32813-50-6
M.F
C8H14N2OS
M. Wt
186.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Morpholinopropyl isothiocyanate

CAS Number

32813-50-6

Product Name

3-Morpholinopropyl isothiocyanate

IUPAC Name

4-(3-isothiocyanatopropyl)morpholine

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

InChI

InChI=1S/C8H14N2OS/c12-8-9-2-1-3-10-4-6-11-7-5-10/h1-7H2

InChI Key

BCEFDMYFAAAFPE-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN=C=S

Synonyms

3-morpholinopropyl isothiocyanate, 3MP-ITC

Canonical SMILES

C1COCCN1CCCN=C=S

Cancer Research

Summary of Application: 3-Morpholinopropyl isothiocyanate has been identified as a strong inducer of phase II enzymes, which are involved in carcinogen detoxification . This property has led to its use in cancer research, particularly in the study of chemopreventive agents .

Methods of Application: In one study, HepG2 human hepatoma cells were treated with structurally-different isothiocyanates, including 3-morpholinopropyl isothiocyanate . The cells were stably transfected with the ARE-luciferase reporter, and the activity of this reporter was measured following treatment .

Results or Outcomes: The study found that 3-morpholinopropyl isothiocyanate could significantly induce ARE-luciferase reporter activity in a dose-dependent manner . Its activation was even superior to that of two well-known chemopreventive isothiocyanates .

Antioxidant Research

Summary of Application: 3-Morpholinopropyl isothiocyanate has been found to strongly induce the antioxidant response element-dependent Nrf2-mediated detoxifying/antioxidant enzymes both in vitro and in vivo . This has led to its use in antioxidant research.

Methods of Application: In a study, HepG2C8 cells were exposed to 3-morpholinopropyl isothiocyanate . The induction of Nrf2 protein and suppression of Kelch-like ECH-associated protein 1 were observed . The activation of antioxidant response element (ARE) by 3-morpholinopropyl isothiocyanate was also studied .

Results or Outcomes: The study found that 3-morpholinopropyl isothiocyanate strongly induces Nrf2-dependent ARE-mediated detoxifying/antioxidant enzymes via the Nrf2 signaling pathway coupled with GSH depletion and activation of multiple signaling kinase pathways .

Synthesis of Novel Compounds

Summary of Application: 3-Morpholinopropyl isothiocyanate can be used in the synthesis of novel compounds . This property has led to its use in chemical research, particularly in the development of new substances .

Methods of Application: In one study, 3-Morpholinopropyl isothiocyanate was used to synthesize (R,S)-(3-morpholin-4-yl-propyl)-thiocarbamic acid O-(5-[1,2]dithiolan-3-yl-pentyl) ester hydrochloride and N-(3-N,N-dimethylaminopropyl-N′-3-(4-morpholino)propylthiourea .

Results or Outcomes: The study successfully synthesized the aforementioned compounds using 3-Morpholinopropyl isothiocyanate .

Neurological Research

Methods of Application: In a study, 3-Morpholinopropyl isothiocyanate was used to investigate its effects on the activity of certain proteins in neuronal cells . The cells were treated with varying concentrations of the compound, and the changes in protein activity were monitored .

3-Morpholinopropyl isothiocyanate is a synthetic compound belonging to the isothiocyanate family, characterized by the presence of the isothiocyanate functional group (−N=C=S). This compound has garnered attention for its potential biological activities, particularly in the context of cancer research and antioxidant defense mechanisms. Structurally, it consists of a morpholine ring attached to a propyl chain with an isothiocyanate functional group, giving it the chemical formula C₈H₁₄N₂OS.

Typical of isothiocyanates. It acts as a weak electrophile, making it susceptible to nucleophilic attack. The primary reaction involves hydrolysis, where water can attack the carbon atom of the isothiocyanate group, leading to the formation of thiourea derivatives. Additionally, it can undergo reactions with amines to produce thioureas or other derivatives, depending on the specific amine used.

This compound exhibits significant biological activity, particularly in inducing the antioxidant response element-dependent Nrf2-mediated detoxifying enzymes. Research indicates that 3-Morpholinopropyl isothiocyanate activates Nrf2 pathways, which are crucial for cellular defense against oxidative stress and inflammation. This activation suggests its potential utility in cancer prevention and treatment due to its ability to enhance cellular detoxification processes and reduce oxidative damage .

3-Morpholinopropyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of morpholine with an appropriate isothiocyanate precursor. Another method includes the use of dithiocarbamate salts that can be converted into isothiocyanates under specific conditions, often involving acidic or basic hydrolysis followed by subsequent reactions to yield the desired product . The synthesis may also utilize polymer-supported methods for increased efficiency and yield.

The primary applications of 3-Morpholinopropyl isothiocyanate are in biomedical research and potential therapeutic contexts. Its role as an inducer of antioxidant enzymes positions it as a candidate for cancer prevention strategies and as a protective agent against oxidative stress-related diseases. Furthermore, its unique structure allows for exploration in drug development targeting various biological pathways related to detoxification and cellular defense mechanisms.

Interaction studies have highlighted that 3-Morpholinopropyl isothiocyanate interacts with several biological targets involved in oxidative stress response pathways. These studies demonstrate its potential to modulate key signaling pathways associated with inflammation and cancer progression. Specifically, its interaction with Nrf2 pathways has been extensively documented, showing promise in enhancing cellular resistance to cytotoxic agents .

Several compounds share structural similarities with 3-Morpholinopropyl isothiocyanate, including:

  • Allyl Isothiocyanate: Found in mustard oil; known for its pungent flavor and potential anticancer properties.
  • Benzyl Isothiocyanate: Derived from cruciferous vegetables; exhibits anticancer effects through apoptosis induction.
  • Phenethyl Isothiocyanate: Also from cruciferous vegetables; has been studied for its chemopreventive properties.

Comparison Table

CompoundSourceBiological Activity
3-Morpholinopropyl IsothiocyanateSyntheticInduces Nrf2-mediated detoxification
Allyl IsothiocyanateMustard oilAnticancer properties
Benzyl IsothiocyanateCruciferous vegetablesInduces apoptosis
Phenethyl IsothiocyanateCruciferous vegetablesChemopreventive effects

Uniqueness

3-Morpholinopropyl isothiocyanate stands out due to its specific ability to activate Nrf2 pathways robustly compared to other isothiocyanates. While many similar compounds exhibit anticancer properties, 3-Morpholinopropyl isothiocyanate's focus on enhancing antioxidant defenses provides a unique angle for therapeutic development in oxidative stress-related conditions. Its synthetic nature also allows for controlled studies and modifications that may enhance its efficacy and safety profile in clinical applications .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (88.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (11.63%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (88.37%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

32813-50-6

Dates

Modify: 2023-08-15

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